N-Benzyl Indoles Exhibit Superior Anti-SARS-CoV-2 nsp13 Activity Compared to N-Alkyl Analogs
N-Benzyl indole derivatives demonstrate measurable inhibitory activity against SARS-CoV-2 nsp13, a key viral replication enzyme, with IC₅₀ values under 30 μM. In a direct head-to-head comparison, N-alkyl substituted indole derivatives failed to show promising inhibitory effects in the same enzymatic assays, underscoring the critical functional role of the N-benzyl group for target engagement [1].
| Evidence Dimension | Inhibition of SARS-CoV-2 nsp13 Enzymatic Activity |
|---|---|
| Target Compound Data | IC₅₀ < 30 μM |
| Comparator Or Baseline | N-Alkyl Indole Derivatives |
| Quantified Difference | Measurable activity vs. less promising / inactive |
| Conditions | In vitro enzymatic assay; SARS-CoV-2 nsp13 helicase |
Why This Matters
This data provides a quantifiable selection criterion for antiviral drug discovery programs specifically targeting coronaviral replication machinery, where N-benzyl indoles offer a clear functional advantage over N-alkyl analogs.
- [1] Albano A, Emmolo R, De Santis R, et al. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. CINECA IRIS Institutional Research Information System. 2025. Handle: 20.500.14085/53502. View Source
